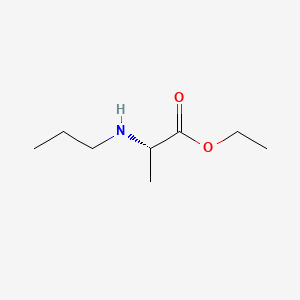
L-Alanine,N-propyl-,ethylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-(propylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a propylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,N-propyl-,ethylester(9CI) typically involves the esterification of (2S)-2-(propylamino)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(2S)-2-(propylamino)propanoic acid+ethanolacid catalystethyl (2S)-2-(propylamino)propanoate+water
Industrial Production Methods
Industrial production of L-Alanine,N-propyl-,ethylester(9CI) may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
化学反応の分析
Types of Reactions
Ethyl (2S)-2-(propylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
科学的研究の応用
Ethyl (2S)-2-(propylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of L-Alanine,N-propyl-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (2S)-2-(propylamino)propanoic acid, which can then interact with biological targets. The propylamino group may play a role in binding to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Ethyl (2S)-2-(propylamino)propanoate can be compared with other similar compounds, such as:
- Ethyl (2S)-2-(methylamino)propanoate
- Ethyl (2S)-2-(ethylamino)propanoate
- Ethyl (2S)-2-(butylamino)propanoate
Uniqueness
The uniqueness of L-Alanine,N-propyl-,ethylester(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group provides a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications .
生物活性
L-Alanine, N-propyl-, ethylester (9CI) is a compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources to present a well-rounded examination.
- Chemical Name : L-Alanine, N-propyl-, ethylester
- CAS Number : 131645-72-2
- Molecular Formula : C8H17NO2
- Molecular Weight : 159.23 g/mol
L-Alanine, N-propyl-, ethylester functions primarily as an ester derivative of alanine. Its biological activity is largely attributed to its ability to interact with various biological pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.
1. Neurotransmitter Modulation
Studies indicate that alanine derivatives can influence neurotransmitter systems. L-Alanine itself is known to act as an inhibitory neurotransmitter in the central nervous system, potentially contributing to the calming effects observed in certain therapeutic contexts . The propyl and ethyl groups may enhance its lipophilicity, allowing for better penetration across cellular membranes.
2. Antioxidant Properties
Research has demonstrated that certain alanine esters exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may have implications for conditions such as neurodegenerative diseases .
3. Antimicrobial Activity
Preliminary studies suggest that L-Alanine derivatives possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antimicrobial agents .
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of various alanine derivatives, L-Alanine, N-propyl-, ethylester was found to reduce neuronal cell death induced by oxidative stress in vitro. The compound demonstrated a significant decrease in reactive oxygen species (ROS) production, suggesting its utility in neuroprotective strategies .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of alanine esters revealed that L-Alanine, N-propyl-, ethylester exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial membrane integrity, leading to cell lysis .
Data Table: Biological Activities of L-Alanine Derivatives
特性
IUPAC Name |
ethyl (2S)-2-(propylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-6-9-7(3)8(10)11-5-2/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMZOMZDCGFPGW-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H](C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














